Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
An In-Depth Technical Guide to 3-Bromophenylacetyl Chloride: Properties, Synthesis, and Reactivity for Advanced Drug Development
3-Bromophenylacetyl chloride is a pivotal reagent in the landscape of organic synthesis, particularly valued within pharmaceutical research and development. Its strategic importance stems from its bifunctional nature: a highly reactive acyl chloride group for nucleophilic acyl substitution and a brominated aromatic ring that serves as a synthetic handle for cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making it an indispensable building block for constructing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and core reactivities, grounded in mechanistic principles and practical application.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe implementation in any synthetic workflow. The key identifiers and physicochemical data for 3-Bromophenylacetyl chloride are summarized below.
Table 1: Physicochemical Properties of 3-Bromophenylacetyl Chloride
| Property | Value | Source(s) |
| CAS Number | 98288-51-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.547 g/mL at 25 °C | [1][3] |
| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |
| Boiling Point | >110 °C (Flash Point) | [3][4] |
| SMILES | ClC(=O)Cc1cccc(Br)c1 | [1] |
| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [1][2] |
Safety and Handling Synopsis
As an acyl chloride, this compound exhibits significant reactivity and requires careful handling.
-
Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][3]. It reacts with water and moisture, releasing corrosive hydrogen chloride gas[5].
-
Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][5] Storage should be under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials like alcohols, strong bases, and amines.[3][5]
Synthesis: From Carboxylic Acid to Activated Acyl Chloride
The most direct and common laboratory-scale synthesis of 3-Bromophenylacetyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-bromophenylacetic acid.
Caption: Synthesis of 3-Bromophenylacetyl chloride from its acid precursor.
Mechanistic Rationale and Protocol
The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is frequently employed because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[6][] This characteristic is advantageous as the continuous removal of gaseous products from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, driving the reaction to completion.[6]
Protocol 1: Synthesis from 3-Bromophenylacetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-bromophenylacetic acid (1.0 eq).[8]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2.0 eq), which can also serve as the solvent.[9] Alternatively, an inert solvent like benzene or dichloromethane (DCM) can be used.[9]
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
Purification: The resulting crude 3-bromophenylacetyl chloride, often a liquid, can be purified by vacuum distillation if necessary, though it is frequently used directly in subsequent steps without further purification.[10]
Core Reactivity and Synthetic Applications
The utility of 3-Bromophenylacetyl chloride in drug development is anchored in its predictable reactivity at the acyl chloride functional group.
Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of amides is one of the most fundamental transformations in medicinal chemistry. The acyl chloride provides a highly activated electrophilic carbonyl carbon, which readily reacts with primary and secondary amines to form stable amide linkages.[6][11]
Caption: General workflow for amide synthesis using 3-Bromophenylacetyl chloride.
Causality in Protocol: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The primary role of this base is to scavenge the HCl byproduct generated during the reaction.[11] If not neutralized, HCl would protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction. This is a classic example of a Schotten-Baumann reaction condition.[6][11]
Protocol 2: General Amide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.[]
-
Addition: Add a solution of 3-Bromophenylacetyl chloride (1.0-1.1 eq) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until completion (monitored by TLC or LC-MS).
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (to remove excess base), saturated sodium bicarbonate (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[12][13] Using 3-Bromophenylacetyl chloride, this reaction creates diaryl ketone structures, which are common motifs in pharmacologically active molecules.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Mechanistic Insight: The reaction is facilitated by a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[12] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion intermediate.[14] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacylation.[14][15] A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with it.[12][15]
Conclusion: A Strategically Important Synthetic Tool
3-Bromophenylacetyl chloride is more than a simple reagent; it is a strategic tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity allows for the reliable execution of fundamental synthetic transformations like amide formation and Friedel-Crafts acylation. Furthermore, the presence of the aryl bromide provides a crucial vector for diversification via modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A mastery of its properties and reaction causalities is essential for any scientist aiming to innovate in the field of drug discovery.
References
-
Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link][3]
-
ChemWhat. (3-Bromophenyl)-acetyl chloride, 95% CAS#: 98288-51-8. [Link][4]
-
PrepChem. Synthesis of (i) o-Bromophenylacetyl chloride. [Link][9]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][15]
-
PrepChem. Synthesis of α-bromophenylacetylchloride. [Link][10]
-
PubChem. 2-Bromophenylacetyl chloride. [Link]
-
PubChem. (3-Bromophenyl)acetic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity of 3-Bromopropionyl Chloride in Chemical Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromopropionyl Chloride. [Link][16]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
YouTube. synthesis of amides from acid chlorides. [Link][11]
-
Khan Academy. Amide formation from acyl chloride. [Link][17]
Sources
- 1. 3-ブロモフェニルアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. Amide Synthesis [fishersci.it]
- 8. 3-Bromophenylacetic acid 98 1878-67-7 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- 17. Khan Academy [khanacademy.org]
3-Bromophenylacetyl chloride
